(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine
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Overview
Description
(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine typically involves the following steps:
Cyclopentane Derivative Formation: The starting material is often a cyclopentane derivative, which undergoes functionalization to introduce the trifluoromethyl group.
Chiral Resolution:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable synthetic routes that ensure high yield and purity.
Catalysis: Employing catalytic methods to enhance reaction efficiency and selectivity.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiol-substituted derivatives.
Scientific Research Applications
(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The cyclopentane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
(1R,3S)-3-(Trifluoromethyl)cyclopentan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group on a chiral cyclopentane ring. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Properties
IUPAC Name |
(1R,3S)-3-(trifluoromethyl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)4-1-2-5(10)3-4/h4-5H,1-3,10H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOIOCJYPKXXMK-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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